4',4''(5'')-Divaleryldibenzo-18-crown-6

Descripción general

Descripción

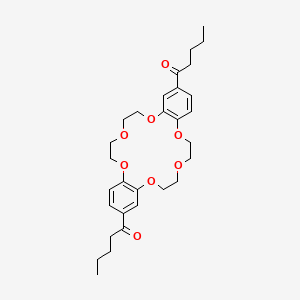

4’,4’‘(5’‘)-Divaleryldibenzo-18-crown-6 is a synthetic organic compound belonging to the family of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 allows it to form stable complexes with various cations, making it useful in a variety of chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 typically involves the reaction of dibenzo-18-crown-6 with valeryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the valeryl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The valeryl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Ion Selectivity and Extraction

DB18C6 exhibits remarkable selectivity for alkali metal cations, particularly potassium (K). Research has shown that it can effectively extract cesium (Cs) and strontium (Sr) from aqueous solutions, which is significant in nuclear waste management.

- Case Study: Cesium Extraction

A study demonstrated that DB18C6 could extract cesium from high-level nuclear waste using room temperature ionic liquids (RTILs). The extraction efficiency was notably higher compared to traditional solvents, indicating the potential for DB18C6 in environmental remediation efforts .

Phase Transfer Catalysis

DB18C6 serves as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., organic and aqueous). This property enhances the solubility of ionic compounds in organic solvents.

- Example Reaction :

The reaction of potassium permanganate with organic substrates in the presence of DB18C6 allows for the oxidation of various organic compounds, showcasing its utility in synthetic organic chemistry .

Biological Applications

DB18C6 has been explored as a biochemical reagent in life sciences research. Its ability to form complexes with metal ions can be utilized for drug delivery systems and biosensors.

- Research Insight :

Studies have indicated that DB18C6 can enhance the stability and delivery of therapeutic agents by forming stable complexes with essential metal ions, thereby improving bioavailability .

Comparative Analysis with Other Crown Ethers

| Crown Ether | Selectivity | Applications |

|---|---|---|

| Dibenzo-18-Crown-6 | High for K and Cs | Extraction, Catalysis |

| 18-Crown-6 | High for K | Oxidation reactions |

| DB18C6 | Higher for Cs than 18-Crown-6 | Environmental remediation |

Mecanismo De Acción

The mechanism of action of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 involves the formation of stable complexes with cations through coordination bonds. The oxygen atoms in the ether groups act as electron donors, binding to the cation and stabilizing it within the ring structure. This complexation can facilitate various chemical reactions and processes, such as ion transport and separation.

Comparación Con Compuestos Similares

Similar Compounds

Dibenzo-18-crown-6: Lacks the valeryl groups, making it less hydrophobic and less selective for certain cations.

4’,4’‘(5’')-Diacetyl-dibenzo-18-crown-6: Contains acetyl groups instead of valeryl groups, which may affect its complexation properties and solubility.

Uniqueness

4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 is unique due to the presence of valeryl groups, which enhance its hydrophobicity and selectivity for specific cations. This makes it particularly useful in applications where selective ion binding and transport are required.

Actividad Biológica

4',4''(5'')-Divaleryldibenzo-18-crown-6, a member of the crown ether family, is known for its unique ability to selectively bind cations and its potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its interactions with biological molecules and its potential therapeutic applications.

Dibenzo-18-crown-6 (DB18C6) has a molecular formula of and a molecular weight of 360.40 g/mol. Its structure consists of two benzene rings connected by an ether linkage, forming a cyclic compound that can encapsulate cations due to its cavity size.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.40 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 503.1 °C |

| Melting Point | 162-164 °C |

Crown ethers like DB18C6 function primarily through complexation with metal ions, which can influence various biochemical processes. The binding affinity for different cations varies, which can modulate enzyme activities and cellular functions. For instance, studies have shown that DB18C6 exhibits selective binding for alkali metal cations, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that crown ethers, including dibenzo-18-crown-6, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, diaza-crown ethers have shown effectiveness against various microorganisms, suggesting that DB18C6 could be explored for developing new antimicrobial agents .

Enzyme Activation

DB18C6 has been reported to enhance the activity of certain enzymes. A study demonstrated that the codrying of subtilisin Carlsberg with crown ethers significantly improved enzyme activity compared to controls without crown ethers. This enhancement was attributed to structural stabilization provided by the crown ether .

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of DB18C6 on cancer cell lines such as HeLa and A549. The compound exhibited moderate anti-proliferative activity when tested against these cell lines, indicating potential as an anticancer agent . Furthermore, it was found that the presence of specific ions could enhance the cytotoxic effects of DB18C6 derivatives .

Case Study 1: Antimicrobial Activity

A comparative study on various crown ethers showed that DB18C6 demonstrated significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell membranes upon complexation with essential metal ions required for bacterial growth.

Case Study 2: Enzyme Stabilization

In another study focused on enzyme stability, subtilisin Carlsberg was co-dried with DB18C6. The results indicated a marked increase in enzyme stability in organic solvents, suggesting that DB18C6 can be used to enhance enzyme formulations in industrial applications .

Propiedades

IUPAC Name |

1-(24-pentanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFZHSMTSMJDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370185 | |

| Record name | ZINC04284025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74966-25-9 | |

| Record name | ZINC04284025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.